molecular formula C23H28N4O6S B7513760 4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide

4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide

Cat. No. B7513760
M. Wt: 488.6 g/mol
InChI Key: MMUNYOMKGDMYMR-UHFFFAOYSA-N
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Description

4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a potent inhibitor of certain enzymes, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide involves the inhibition of certain enzymes, which are involved in various cellular processes. This compound binds to the active site of these enzymes, preventing them from carrying out their normal functions. The exact mechanism of inhibition may vary depending on the specific enzyme being targeted, but the overall effect is a reduction in enzymatic activity.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide depend on the specific enzyme being targeted. In general, the inhibition of these enzymes can lead to a reduction in cellular proliferation, inflammation, and viral replication. This compound has also been shown to have anti-tumor effects in preclinical studies, making it a promising candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide in lab experiments include its potency and specificity for certain enzymes, as well as its potential for the development of new drugs. However, this compound may have limitations in terms of its solubility and stability, which can affect its efficacy in certain experimental settings. Additionally, the high cost of synthesis and limited availability of this compound may also be a limiting factor for some researchers.

Future Directions

There are several future directions for the study of 4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide. One potential area of research is the development of new drugs based on this compound, which could have therapeutic applications in the treatment of cancer, inflammatory diseases, and viral infections. Another area of research is the optimization of the synthesis method for this compound, which could improve its purity and yield. Additionally, the study of the mechanism of action and biochemical effects of this compound could lead to a better understanding of the cellular processes involved in disease progression.

Synthesis Methods

The synthesis of 4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide involves several steps. The first step is the preparation of 3-nitrobenzoic acid, which is then coupled with 3-morpholin-4-ylsulfonylphenylamine to form an amide bond. The resulting compound is then reacted with 3-methylpiperidine to form the final product. The synthesis of this compound has been reported in several scientific publications, and the purity and yield of the compound can be optimized through various modifications to the synthesis method.

Scientific Research Applications

4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to be a potent inhibitor of certain enzymes, including proteases and kinases, which are involved in various disease processes. The inhibition of these enzymes by 4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide has been demonstrated to have therapeutic potential for the treatment of cancer, inflammatory diseases, and viral infections.

properties

IUPAC Name

4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S/c1-17-4-3-9-25(16-17)21-8-7-18(14-22(21)27(29)30)23(28)24-19-5-2-6-20(15-19)34(31,32)26-10-12-33-13-11-26/h2,5-8,14-15,17H,3-4,9-13,16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUNYOMKGDMYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide

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